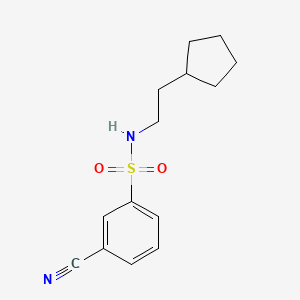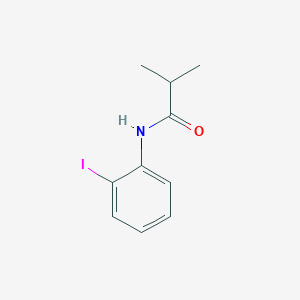
N-(2-iodophenyl)-2-methylpropanamide
Overview
Description
N-(2-iodophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-methylpropanamide typically involves the reaction of 2-iodoaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iodoaniline+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Products include N-(2-aminophenyl)-2-methylpropanamide, N-(2-thiophenyl)-2-methylpropanamide, and N-(2-alkoxyphenyl)-2-methylpropanamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(2-iodophenyl)-2-methylpropanamine.
Scientific Research Applications
N-(2-iodophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
N-(2-iodophenyl)-2-methylpropanamide can be compared with other similar compounds such as:
N-(2-bromophenyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.
N-(2-chlorophenyl)-2-methylpropanamide: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to the iodine derivative.
N-(2-fluorophenyl)-2-methylpropanamide: Contains a fluorine atom. It has different electronic properties and may exhibit different biological activities.
Properties
IUPAC Name |
N-(2-iodophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCXESUGAGPVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)

![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
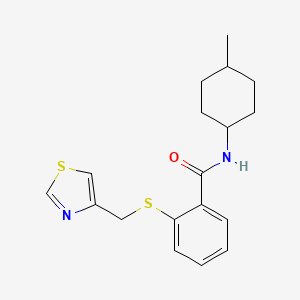
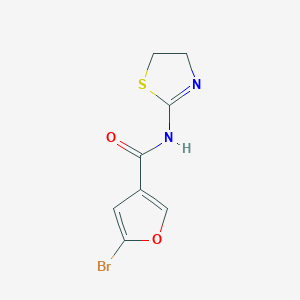
![N,N,1,3-tetramethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7497381.png)

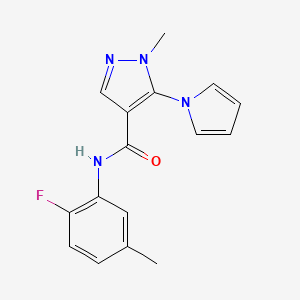
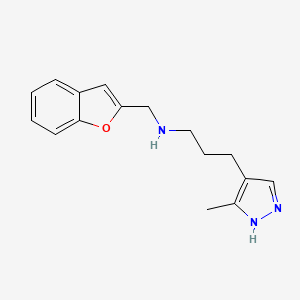
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)
